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For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a vital

organopalladium compound extensively used as a catalyst in a wide array of organic reactions,

particularly in cross-coupling reactions fundamental to medicinal chemistry and materials

science.[1] This air-stable, dark purple crystalline solid serves as a crucial precursor for

catalytically active palladium(0) species.[1] This guide provides an in-depth overview of the

synthesis of Pd₂(dba)₃, presenting detailed experimental protocols and quantitative data to

facilitate its effective preparation in a laboratory setting.

Core Properties of
Tris(dibenzylideneacetone)dipalladium(0)
Pd₂(dba)₃ is a coordination complex where two palladium atoms are bridged by three

molecules of dibenzylideneacetone (dba). The dba ligands are weakly bound and can be

readily displaced by other ligands, such as phosphines, making it an excellent source of

palladium(0) for in-situ catalyst generation.[1] It is often supplied as the chloroform adduct,

Pd₂(dba)₃·CHCl₃, as it is commonly recrystallized from chloroform.[2] The purity of

commercially available samples can be variable and may contain palladium nanoparticles.[3][4]
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Property Value

Molecular Weight 915.72 g/mol

Appearance Dark purple to black crystalline powder[1]

Melting Point 152-155 °C[1]

Solubility

Insoluble in water; Soluble in organic solvents

like chloroform, benzene, and tetrahydrofuran

(THF)[1]

Stability
Air and moisture sensitive; should be stored

under an inert atmosphere[1]

Synthesis Protocols
The synthesis of Pd₂(dba)₃ generally involves the reduction of a palladium(II) salt in the

presence of dibenzylideneacetone.[1] Several procedures have been reported, with variations

in the palladium source, solvent, and reaction conditions. Below are detailed protocols for

common synthesis methods.

Protocol 1: Synthesis from Sodium
Tetrachloropalladate(II)
This method, first reported in 1970, is a foundational procedure for preparing Pd₂(dba)₃.[2]

Experimental Protocol:

In a round-bottom flask, dissolve sodium tetrachloropalladate(II) (Na₂PdCl₄) in methanol.

In a separate flask, dissolve dibenzylideneacetone (dba) and sodium acetate in methanol.

Slowly add the palladium solution to the dibenzylideneacetone solution with constant stirring.

A dark purple precipitate of Pd₂(dba)₃ will form.

Continue stirring the mixture at room temperature for a specified time.
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Collect the precipitate by filtration.

Wash the solid sequentially with methanol and then with water.

Dry the final product under vacuum.[1]

Quantitative Data:

Reactant Molar Ratio Notes

Na₂PdCl₄ 1 Palladium(II) source

Dibenzylideneacetone (dba) >1.5 Typically used in slight excess

Sodium Acetate Base

Solvent Methanol

Typical Yield Not consistently reported
Varies based on scale and

specific conditions

Protocol 2: Synthesis from Palladium(II) Chloride
A patented process describes a method for preparing the chloroform adduct of Pd₂(dba)₃,

which is often the commercially available form.[5]

Experimental Protocol:

Under a nitrogen atmosphere, prepare a solution of lithium tetrachloropalladate(II) (Li₂PdCl₄)

by reacting palladium chloride (PdCl₂) and lithium chloride (LiCl) in ethanol overnight at room

temperature.

Filter the Li₂PdCl₄ solution and wash any insolubles with ethanol.

In a separate reaction vessel under a nitrogen atmosphere, dissolve dibenzylideneacetone

and sodium acetate in a mixture of ethanol and chloroform.

Degas the Li₂PdCl₄ solution and add it to the dibenzylideneacetone solution over 30 minutes

while maintaining the temperature between 50-53 °C.
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After the addition is complete, maintain the reaction mixture at this temperature for one hour.

Cool the reaction mixture to room temperature with continued stirring.

Filter the mixture and wash the collected solid with deionized water.

Dry the product under vacuum.[5]

Quantitative Data:

Reactant/Parameter Value

Palladium(II) Chloride 200.2 g

Lithium Chloride 108 g

Ethanol (for Li₂PdCl₄) 5400 ml

Dibenzylideneacetone 414.3 g (3.20 molar ratio to Pd)

Sodium Acetate 720.4 g

Ethanol (for dba solution) 8360 ml

Chloroform 2250 ml

Reaction Temperature 50.6-53.2 °C[5]

Reaction Time 1 hour after addition

Protocol 3: Synthesis from Palladium(II) Acetate
This modified procedure aims to produce high-purity Pd₂(dba)₃·CHCl₃.[3]

Experimental Protocol:

Load palladium(II) acetate (Pd(OAc)₂), sodium acetate (NaOAc), and dibenzylideneacetone

(dba) into a flask.

Add methanol as the solvent.

Heat the mixture to 40°C with stirring. The solution will turn brown-black within 5 minutes.
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Continue heating at 40°C for 3 hours.

After cooling, filter the reaction mixture and wash the precipitate with methanol and then

water to remove unreacted sodium acetate.

Dissolve the solid in chloroform and filter to remove any insoluble material.

To the chloroform solution, add acetone to precipitate the product.

Keep the mixture at -18°C overnight.

Filter the crystallized Pd₂(dba)₃·CHCl₃ and wash with cold acetone.[6]

Quantitative Data:

Reactant/Parameter Value

Palladium(II) Acetate 1 equivalent

Sodium Acetate Base

Dibenzylideneacetone >1.5 equivalents

Solvent Methanol, Chloroform, Acetone

Reaction Temperature 40 °C[6]

Reaction Time 3 hours[6]

Reported Purity 99%[3]

Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of

tris(dibenzylideneacetone)dipalladium(0).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/4180417/om201217r_si_001.pdf
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/4180417/om201217r_si_001.pdf
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/4180417/om201217r_si_001.pdf
https://pubs.acs.org/doi/abs/10.1021/om201217r
https://www.benchchem.com/product/b3426437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant Preparation

Reaction Workup and Purification
Palladium(II) Source

(e.g., Na₂PdCl₄, PdCl₂, Pd(OAc)₂)

Mixing and Reaction
(Stirring, Controlled Temperature)

Add to

Dibenzylideneacetone (dba)
+ Base (e.g., NaOAc)

in Solvent

FiltrationPrecipitate Formation Washing
(Solvent, Water)

Drying
(Under Vacuum)

Optional Recrystallization
(e.g., from Chloroform/Acetone)

Final Product
Pd₂(dba)₃ or Pd₂(dba)₃·CHCl₃

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of tris(dibenzylideneacetone)dipalladium(0).

Conclusion
The synthesis of tris(dibenzylideneacetone)dipalladium(0) is a well-established process

crucial for accessing a versatile palladium(0) catalyst. While the general methodology is

consistent across different protocols, variations in reagents and conditions can be tailored to

specific laboratory capabilities and purity requirements. The provided protocols and quantitative

data offer a comprehensive resource for researchers to successfully synthesize this important

compound. Careful control of the reaction atmosphere and temperature, along with thorough

washing and drying, are critical for obtaining a high-quality product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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